molecular formula C13H10O4S B372927 2-Formylphenyl benzenesulfonate CAS No. 107189-77-5

2-Formylphenyl benzenesulfonate

Cat. No.: B372927
CAS No.: 107189-77-5
M. Wt: 262.28g/mol
InChI Key: XSTLLZDOQOCIQF-UHFFFAOYSA-N
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Description

2-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S and a molecular weight of 262.28 g/mol It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzenesulfonate group

Mechanism of Action

Target of Action

Related compounds have been found to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1), which plays a crucial role in the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis .

Mode of Action

It’s known that related compounds exert their inhibitory effects on their target enzymes through the formation of hydrogen bonds with pivotal active site residues . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Related compounds have been shown to interfere with the biosynthesis of arabinans in the cell walls of mycobacterium tuberculosis . This interference could potentially lead to downstream effects such as the disruption of cell wall integrity and function.

Pharmacokinetics

In silico analysis has been used to study the adme properties of related compounds . Such studies can provide insights into the compound’s bioavailability and potential for therapeutic use.

Result of Action

Related compounds have demonstrated promising antibacterial and antifungal activity, with low toxicity and no adverse effects on normal cells . This suggests that 2-Formylphenyl Benzenesulfonate could potentially have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylphenyl benzenesulfonate can be synthesized through the reaction of salicylaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield. Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) to convert phenols into their corresponding benzenesulfonate esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: 2-Formylbenzoic acid.

    Reduction: 2-Hydroxymethylphenyl benzenesulfonate.

    Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-Formylphenyl benzenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Salicylaldehyde: Similar structure but lacks the sulfonate group.

    Benzaldehyde: Contains a formyl group but lacks the phenyl benzenesulfonate structure.

    Benzenesulfonyl chloride: Contains the sulfonate group but lacks the formyl group.

Uniqueness

2-Formylphenyl benzenesulfonate is unique due to the combination of the formyl and sulfonate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

(2-formylphenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLLZDOQOCIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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